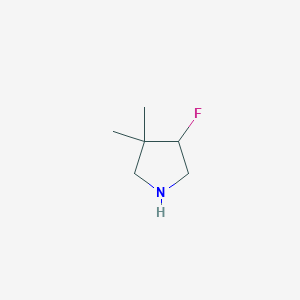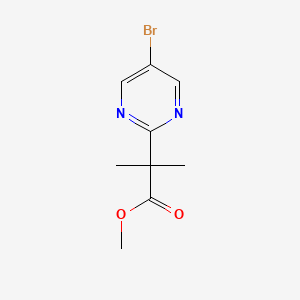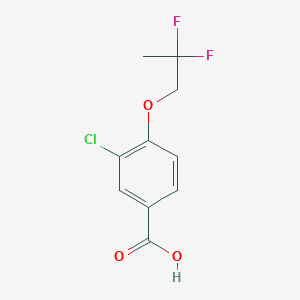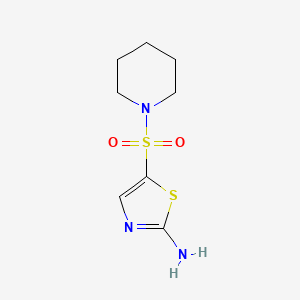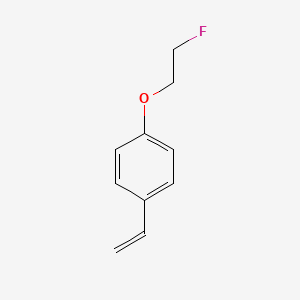
1-(2-Fluoroethoxy)-4-vinylbenzene
描述
1-(2-Fluoroethoxy)-4-vinylbenzene is an organic compound characterized by the presence of a fluoroethoxy group and a vinyl group attached to a benzene ring
作用机制
Mode of Action
It is likely that the compound interacts with its targets through non-covalent interactions such as hydrogen bonding, pi-stacking, and van der Waals forces .
Biochemical Pathways
The biochemical pathways affected by 1-(2-Fluoroethoxy)-4-vinylbenzene are currently unknown. Given the compound’s structure, it may potentially interfere with pathways involving similar structures or functional groups .
Pharmacokinetics
The presence of the fluoroethoxy group may influence the compound’s pharmacokinetic properties, potentially enhancing its stability and bioavailability .
Action Environment
Environmental factors can significantly influence the action, efficacy, and stability of this compound. Factors such as pH, temperature, and the presence of other molecules can affect the compound’s stability and its interactions with its targets .
生化分析
Biochemical Properties
1-(2-Fluoroethoxy)-4-vinylbenzene plays a significant role in various biochemical reactions. It interacts with several enzymes, proteins, and other biomolecules. For instance, it has been observed to interact with cytochrome P450 enzymes, which are crucial for the metabolism of many compounds. The nature of these interactions often involves the modification of the enzyme’s active site, leading to either inhibition or activation of the enzyme’s function. Additionally, this compound can bind to specific proteins, altering their conformation and activity, which can have downstream effects on various biochemical pathways .
Cellular Effects
The effects of this compound on cellular processes are profound. It influences cell function by modulating cell signaling pathways, gene expression, and cellular metabolism. For example, in certain cancer cell lines, this compound has been shown to affect the oxidative stress response, leading to changes in the expression of genes involved in antioxidant defense . This compound can also impact cellular metabolism by altering the activity of key metabolic enzymes, thereby affecting the overall metabolic flux within the cell .
Molecular Mechanism
At the molecular level, this compound exerts its effects through several mechanisms. It can bind to specific biomolecules, leading to changes in their activity. For instance, it has been shown to inhibit certain enzymes by binding to their active sites, preventing substrate access . Additionally, this compound can activate or inhibit gene expression by interacting with transcription factors or other regulatory proteins, thereby influencing the transcriptional machinery .
Temporal Effects in Laboratory Settings
The effects of this compound can change over time in laboratory settings. Studies have shown that this compound is relatively stable under standard laboratory conditions, but it can degrade over extended periods or under specific conditions such as high temperatures or extreme pH . Long-term exposure to this compound in in vitro or in vivo studies has revealed potential impacts on cellular function, including alterations in cell viability and metabolic activity .
Dosage Effects in Animal Models
The effects of this compound vary with different dosages in animal models. At low doses, it may have minimal or beneficial effects, such as enhancing certain metabolic pathways or reducing oxidative stress . At higher doses, it can exhibit toxic or adverse effects, including cellular damage, disruption of metabolic processes, and induction of apoptosis . Threshold effects have been observed, where the compound’s impact becomes significantly pronounced beyond a certain dosage level .
Metabolic Pathways
This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which play a crucial role in its metabolism . The compound can be metabolized into various intermediates, which may further participate in different biochemical reactions. These metabolic pathways can influence the levels of metabolites within the cell, thereby affecting overall cellular function .
Transport and Distribution
Within cells and tissues, this compound is transported and distributed through specific mechanisms. It can interact with transporters or binding proteins that facilitate its movement across cellular membranes . The compound’s localization and accumulation within specific tissues can be influenced by these interactions, affecting its overall bioavailability and activity .
Subcellular Localization
The subcellular localization of this compound is critical for its activity and function. It can be directed to specific compartments or organelles within the cell through targeting signals or post-translational modifications . For example, it may localize to the mitochondria, where it can influence mitochondrial function and energy metabolism . Understanding the subcellular distribution of this compound is essential for elucidating its precise biochemical roles .
准备方法
Synthetic Routes and Reaction Conditions: 1-(2-Fluoroethoxy)-4-vinylbenzene can be synthesized through a multi-step process involving the reaction of 4-vinylphenol with 2-fluoroethanol in the presence of a suitable catalyst. The reaction typically occurs under mild conditions, with the use of a base such as potassium carbonate to facilitate the etherification process.
Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to ensure efficient mixing and reaction control. The use of automated systems can enhance the yield and purity of the final product, making the process more scalable and cost-effective.
化学反应分析
Types of Reactions: 1-(2-Fluoroethoxy)-4-vinylbenzene undergoes various chemical reactions, including:
Oxidation: The vinyl group can be oxidized to form corresponding epoxides or aldehydes.
Reduction: The vinyl group can be reduced to form ethyl derivatives.
Substitution: The fluoroethoxy group can participate in nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents such as m-chloroperbenzoic acid (mCPBA) or potassium permanganate (KMnO4) are commonly used.
Reduction: Catalysts like palladium on carbon (Pd/C) or hydrogen gas (H2) are employed.
Substitution: Nucleophiles such as sodium methoxide (NaOCH3) or potassium tert-butoxide (KOtBu) are used.
Major Products:
Oxidation: Epoxides, aldehydes.
Reduction: Ethyl derivatives.
Substitution: Various substituted benzene derivatives.
科学研究应用
1-(2-Fluoroethoxy)-4-vinylbenzene has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a ligand in receptor binding studies.
Medicine: Explored for its potential use in drug development, particularly in targeting specific biological pathways.
Industry: Utilized in the production of specialty polymers and materials with unique properties.
相似化合物的比较
- 1-(2-Fluoroethoxy)ethylbenzene
- 1-(2-Fluoroethoxy)phenylacetylene
- 1-(2-Fluoroethoxy)phenylpropene
Comparison: 1-(2-Fluoroethoxy)-4-vinylbenzene is unique due to the presence of both a fluoroethoxy group and a vinyl group on the benzene ring. This combination imparts distinct chemical reactivity and potential applications compared to its analogs. For instance, the vinyl group allows for additional functionalization through polymerization or cross-linking reactions, which is not possible with compounds lacking this group.
属性
IUPAC Name |
1-ethenyl-4-(2-fluoroethoxy)benzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H11FO/c1-2-9-3-5-10(6-4-9)12-8-7-11/h2-6H,1,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OWZCOYLCFYXVKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CC1=CC=C(C=C1)OCCF | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H11FO | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
166.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


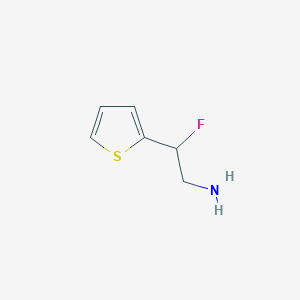
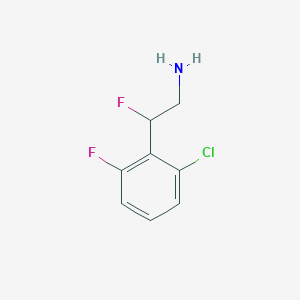
![[1-(Fluoromethyl)cyclopropyl]methanamine](/img/structure/B1472486.png)

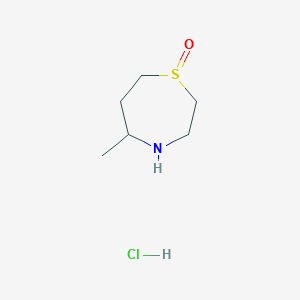

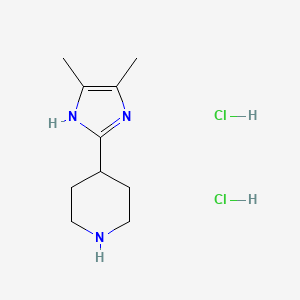
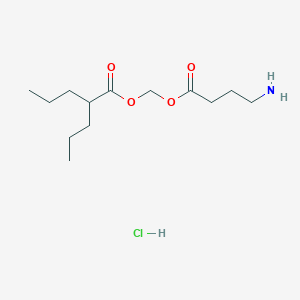
![3-[3-(4,4,5,5-Tetramethyl-[1,3,2]dioxaborolan-2-yl)-phenoxy]-propionic acid ethyl ester](/img/structure/B1472501.png)
